molecular formula C19H29N5O4 B14995871 ethyl 2-(8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

ethyl 2-(8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

Cat. No.: B14995871
M. Wt: 391.5 g/mol
InChI Key: JLLQEHPUIHEROX-UHFFFAOYSA-N
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Description

ETHYL 2-{8-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring and a purine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{8-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the hydrogenation of 3,5-dimethylpyridine to produce 3,5-dimethylpiperidine . This intermediate is then reacted with various reagents to introduce the purine moiety and the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{8-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-{8-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-{8-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium channel blocker, similar to other piperidine derivatives . This interaction can affect cellular processes such as signal transduction and ion transport, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{8-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE is unique due to its combination of a piperidine ring and a purine moiety, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H29N5O4

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 2-[8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate

InChI

InChI=1S/C19H29N5O4/c1-6-28-15(25)11-24-14(10-23-8-12(2)7-13(3)9-23)20-17-16(24)18(26)22(5)19(27)21(17)4/h12-13H,6-11H2,1-5H3

InChI Key

JLLQEHPUIHEROX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C

Origin of Product

United States

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